Lidocaine hydrochloride is classified as an amide-type local anesthetic. It is synthesized from 2,6-dimethylaniline and chloroacetyl chloride, resulting in a compound that blocks nerve conduction by inhibiting sodium channels. The hydrochloride salt form enhances its solubility in water, making it suitable for injection and topical applications .
The synthesis of lidocaine hydrochloride typically involves several key steps:
Lidocaine hydrochloride monohydrate has the following molecular formula: . Its structure features:
The three-dimensional arrangement allows for effective interaction with sodium channels in nerve cells, facilitating its anesthetic effects .
Lidocaine hydrochloride can participate in various chemical reactions:
These reactions are crucial for understanding the drug's metabolism and potential interactions within biological systems .
Lidocaine exerts its effects primarily by blocking voltage-gated sodium channels on neuronal cell membranes. This inhibition prevents the influx of sodium ions during depolarization, effectively blocking nerve impulse conduction. The mechanism can be summarized in the following steps:
This action results in localized anesthesia by preventing pain signals from reaching the central nervous system .
Lidocaine hydrochloride monohydrate exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations .
Lidocaine hydrochloride monohydrate has a variety of scientific and medical applications:
Its versatility makes it a critical component in both clinical settings and research laboratories .
The discovery of lidocaine in 1943 by Swedish chemists Nils Löfgren and Bengt Lundqvist marked a pivotal advancement in local anesthetic development. Unlike ester-based predecessors (e.g., cocaine, procaine), lidocaine featured an amino-amide structure derived from 2,6-xylidine, offering superior stability and reduced allergenic potential [1]. Early research aimed to overcome cocaine’s cardiotoxicity and short duration. Lidocaine’s synthesis pathway—reacting 2,6-dimethylaniline with chloroacetyl chloride, followed by diethylamination—yielded a compound with rapid onset and intermediate duration. Quaternary lidocaine derivatives (QLDs) such as QX-314 were later engineered to prolong anesthetic effects through delayed sodium channel dissociation kinetics [5]. These innovations established lidocaine as a structural template for modern anesthetics like ropivacaine [1].
Lidocaine hydrochloride monohydrate is systematically named 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide monohydrate hydrochloride. Its molecular formula is C₁₄H₂₂N₂O·HCl·H₂O, with a molecular weight of 288.82 g/mol [6] [8]. The base lidocaine (C₁₄H₂₂N₂O) comprises three structural domains:
Table 1: Molecular Descriptors of Lidocaine Hydrochloride Monohydrate
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₂N₂O·HCl·H₂O |
Exact Mass | 288.160 g/mol |
Topological Polar Surface Area | 32.3 Ų |
Hydrogen Bond Donors | 2 (amide H⁺, HCl) |
Hydrogen Bond Acceptors | 3 (amide O, Cl⁻, H₂O O) |
Canonical SMILES | O.Cl.CCN(CC)CC(=O)NC1=C(C)C=CC=C1C |
Protonation occurs at the tertiary amine, forming a chloride salt. Hydration stabilizes the crystalline lattice via hydrogen bonding [8] [9].
X-ray diffraction and density functional theory (DFT) analyses reveal that lidocaine hydrochloride monohydrate adopts a gauche conformation with a torsional angle (N–C–C–N) of ≈110°. Key features include [3] [10]:
FTIR spectra confirm hydrogen bonding through shifts in vibrational modes:
Table 2: Crystal Structure Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Hydrogen Bond Pattern | N⁺–H⋯Cl⁻, O–H⋯Cl⁻, N–H⋯O |
Dominant Conformation | Gauche (NCCN = 110°) |
The monohydrate (C₁₄H₂₂N₂O·HCl·H₂O) and anhydrous (C₁₄H₂₂N₂O·HCl) forms exhibit distinct stability and physicochemical behaviors:
Table 3: Comparative Properties of Hydration States
Property | Monohydrate | Anhydrous |
---|---|---|
Water Content | 6.2% (w/w) | ≤0.1% (w/w) |
Deliquescence RH | >95% (25°C) | 87% (25°C) |
FTIR C=O Stretch | 1,650 cm⁻¹ | 1,678 cm⁻¹ |
Monohydrate formation is favored in aqueous crystallization, while anhydrous forms arise from organic solvents or high-temperature processing [4] [7].
Solubility: The monohydrate dissolves readily in water (558 mg/mL at 25°C), methanol, and ethanol but is insoluble in apolar solvents (e.g., hexane). Solubility increases with temperature due to endothermic dissolution [6] [9].
Thermal Behavior:
Stability:
Table 4: Key Physicochemical Parameters
Property | Value | Conditions |
---|---|---|
Water Solubility | 558 mg/mL | 25°C |
log P (Partition coeff) | 2.84 (cationic form) | Octanol/water |
pKₐ | 7.9 | Protonated amine |
Refractive Index | 1.499 | 20°C (5% aqueous solution) |
The monohydrate’s stability and solubility profile make it preferable for injectable formulations, while anhydrous forms suit moisture-sensitive applications [4] [9].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9